Ospemifene D4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

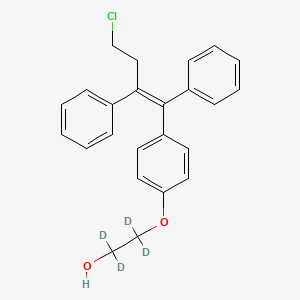

2D Structure

3D Structure

Properties

Molecular Formula |

C₂₄H₁₉D₄ClO₂ |

|---|---|

Molecular Weight |

382.92 |

Synonyms |

2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-ethanol-d4; _x000B_(Z)-2-[4-(4-chloro-1,2-diphenyl-1-butenyl)phenoxy]-ethanol-d4; 2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-butenyl]phenoxy]-ethanol-d4; FC 1271a-d4; Fc 1271-d4 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Deuterated Ospemifene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Ospemifene. Ospemifene is a selective estrogen receptor modulator (SERM) used for the treatment of dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. Deuteration of pharmaceuticals is a strategic approach to improve their metabolic profiles, potentially leading to enhanced pharmacokinetic properties. This document outlines a plausible synthetic route for deuterated Ospemifene, detailed experimental protocols for its characterization, and a summary of its biological context. The information is intended to aid researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

Ospemifene, chemically known as (Z)-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]ethanol, is a non-estrogen drug that exhibits tissue-selective estrogenic and anti-estrogenic effects.[1] Its mechanism of action involves binding to estrogen receptors (ERα and ERβ), leading to the activation of estrogenic pathways in some tissues (e.g., vagina and bone) and blockade in others (e.g., breast).[2][3] The primary clinical indication for Ospemifene is the treatment of moderate to severe dyspareunia, a common symptom of menopause.[4][5]

The metabolic fate of Ospemifene is primarily hepatic, involving cytochrome P450 enzymes such as CYP3A4, CYP2C9, and CYP2C19.[2][4] The major metabolites are 4-hydroxyospemifene and 4'-hydroxyospemifene.[5][6] Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, can alter the pharmacokinetic profile of drugs by slowing down their metabolism, a phenomenon known as the "kinetic isotope effect." This can lead to increased drug exposure, longer half-life, and potentially a more favorable side-effect profile. This guide focuses on the synthesis and characterization of a deuterated version of Ospemifene, specifically Ospemifene-d4.

Synthesis of Deuterated Ospemifene (Ospemifene-d4)

The proposed synthesis of Ospemifene-d4 involves a multi-step process starting from commercially available precursors. The deuterium atoms are introduced via a deuterated Grignard reagent. The following is a representative experimental protocol.

Proposed Synthetic Scheme

A plausible synthetic route to obtain Ospemifene-d4 is outlined below. This method is adapted from known synthetic procedures for Ospemifene and related triphenylethylene compounds.

Caption: Proposed synthetic workflow for Ospemifene-d4.

Experimental Protocol

Step 1: Synthesis of (Z)-4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol

This intermediate can be synthesized via a McMurry coupling reaction between 4-hydroxybenzophenone and deoxybenzoin, followed by separation of the Z-isomer.

Step 2: Williamson Ether Synthesis with Deuterated Reagent

To a solution of (Z)-4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol in a suitable solvent such as DMF, is added a base (e.g., sodium hydride). The mixture is stirred at room temperature, followed by the addition of a deuterated alkylating agent, such as 1-bromo-2-ethoxyethane-d4. The reaction is monitored by TLC until completion.

Step 3: Chlorination

The resulting deuterated intermediate is then chlorinated using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), to introduce the chlorine atom onto one of the phenyl rings.

Step 4: Deprotection (if necessary) and Purification

If a protecting group is used on the phenol, it is removed in the final step. The crude product is then purified by column chromatography to yield pure (Z)-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl)phenoxy]ethanol-d4 (Ospemifene-d4).

Characterization of Deuterated Ospemifene

The successful synthesis of deuterated Ospemifene requires thorough characterization to confirm its identity, purity, and isotopic enrichment.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Purpose: To determine the purity of the synthesized compound. A patent describes a method using a C18 column with a mobile phase of phosphoric acid-adjusted water and methanol-acetonitrile, with a flow rate of 0.8 to 1.2 mL/min and a column temperature of 32 to 37°C.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: To confirm the structure and determine the degree of deuteration by observing the disappearance or reduction in the intensity of the corresponding proton signals.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

²H NMR: To directly observe the deuterium signals and confirm their positions.

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Analysis: High-resolution mass spectrometry (HRMS) to confirm the exact mass of the deuterated molecule and its isotopic distribution. Fragmentation patterns can also be analyzed to further confirm the structure.

Quantitative Data

Table 1: Predicted Analytical Data for Ospemifene and Ospemifene-d4

| Parameter | Ospemifene (Non-deuterated) | Ospemifene-d4 (Predicted) |

| Molecular Formula | C₂₄H₂₃ClO₂ | C₂₄H₁₉D₄ClO₂ |

| Molecular Weight | 378.89 g/mol | 382.92 g/mol |

| ¹H NMR | Signals for -OCH₂CH₂OH protons | Reduced or absent signals for the deuterated positions |

| Mass Spectrum (m/z) | [M+H]⁺ ≈ 379.14 | [M+H]⁺ ≈ 383.16 |

| Isotopic Enrichment | N/A | >98% (Target) |

Table 2: Pharmacokinetic Parameters of Non-deuterated Ospemifene in Postmenopausal Women

| Parameter | Value | Reference |

| Time to maximum concentration (Tmax) | 1.50 hours | [5][6] |

| Maximum concentration (Cmax) | 612 ng/mL | [5][6] |

| Elimination half-life (t1/2) | 24.5 hours | [5][6] |

| Metabolism | Primarily via CYP3A4, CYP2C9, CYP2C19 | [2][4] |

| Major Metabolites | 4-hydroxyospemifene, 4'-hydroxyospemifene | [5][6] |

| Excretion | ~75% in feces, ~7% in urine | [4] |

Note: The pharmacokinetic parameters for deuterated Ospemifene would be expected to show a longer half-life and potentially a higher Cmax and AUC due to the kinetic isotope effect slowing down metabolism.

Mechanism of Action and Signaling Pathway

Ospemifene's therapeutic effects are mediated through its interaction with estrogen receptors, acting as an agonist in some tissues and an antagonist in others.

Caption: Ospemifene's tissue-selective signaling pathway.

In the vaginal epithelium, Ospemifene acts as an estrogen agonist, promoting the maturation of epithelial cells and improving vaginal lubrication.[2] In bone, it also exhibits estrogenic effects, which can help in maintaining bone density.[2][3] Conversely, in breast tissue, it acts as an antagonist, potentially reducing the risk of estrogen-dependent proliferation.[2][3] In the uterus, its effects are generally considered to be neutral or weakly agonistic.[3]

Conclusion

The synthesis and characterization of deuterated Ospemifene present a promising avenue for enhancing the therapeutic profile of this important SERM. This technical guide provides a foundational framework for researchers and drug development professionals, outlining a plausible synthetic strategy, detailed characterization protocols, and the underlying biological rationale. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic advantages of deuterated Ospemifene in preclinical and clinical settings.

References

- 1. Pharmacokinetics, pharmacodynamics and clinical efficacy of ospemifene for the treatment of dyspareunia and genitourinary syndrome of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and deuterium labelling of the pure selective estrogen receptor modulator (SERM) acolbifene glucuronides | Semantic Scholar [semanticscholar.org]

- 3. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Single-dose and steady-state pharmacokinetics of ospemifene, a selective estrogen receptor modulator, in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dustri.com [dustri.com]

- 7. Influence of new hydroxylated triphenylethylene (TPE) derivatives on estradiol binding to uterine cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anatomy of a Certificate of Analysis: A Technical Guide to Ospemifene D4 Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and the associated purity assessment methodologies for Ospemifene D4. This deuterated analogue of Ospemifene, a selective estrogen receptor modulator, is crucial as an internal standard in pharmacokinetic and metabolic studies. Ensuring its purity and identity is paramount for the accuracy and reliability of such research. This document details the analytical techniques employed, presents data in a structured format, and illustrates the logical workflows involved in the quality control of this essential research compound.

Certificate of Analysis: this compound

A Certificate of Analysis for a high-purity research compound like this compound is a formal document that outlines the quality control testing results. It serves as a guarantee of the compound's identity, purity, and overall quality.

Product Information

| Parameter | Specification |

| Product Name | This compound |

| Catalogue Number | PA STI 070431[1] |

| Chemical Name | 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-ethanol-1,1,2,2-d4 |

| Synonyms | FC-1271a-d4, Osphena-d4[2] |

| Molecular Formula | C₂₄H₁₉D₄ClO₂[1] |

| Molecular Weight | 382.92 g/mol [1][2] |

| CAS Number | Not Available |

| Storage | -20°C |

Analytical Data

The following tables summarize the quantitative data typically found on a CoA for this compound.

Table 1: Identity and Appearance

| Test | Specification | Result |

| Appearance | White to Off-White Solid | Conforms |

| Solubility | Soluble in Acetonitrile | Conforms |

| ¹H NMR | Conforms to Structure | Conforms |

| Mass Spectrum | Conforms to Structure | Conforms |

Table 2: Purity and Impurities

| Test | Method | Specification | Result |

| Purity (HPLC) | HPLC | >95%[2] | 99.8% |

| Isotopic Enrichment | Mass Spectrometry | >95% Deuterated Forms (d₁-d₄)[2] | >99% |

| Total Impurities | HPLC | <0.5% | 0.2% |

| Residual Solvents | GC-HS | As per USP <467> | Conforms |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. The following sections outline the protocols for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of pharmaceutical compounds and detecting any related substances or impurities.[3][4]

Principle: The method separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase.

Instrumentation:

-

HPLC system with a UV detector

-

Octadecylsilane bonded silica gel column (C18)

Reagents:

-

Mobile Phase A: Phosphoric acid in water (pH 2.5-3.5)[3]

-

Mobile Phase B: Methanol-Acetonitrile mixture[3]

-

Sample Diluent: Acetonitrile

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.

-

Chromatographic Conditions:

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is employed to confirm the molecular weight and isotopic purity of this compound.

Principle: This technique ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Instrumentation:

-

Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) or Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by chromatography.

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is commonly used.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to confirm the molecular ion peak corresponding to the molecular weight of this compound (382.92 g/mol ). The isotopic distribution is examined to confirm the presence and enrichment of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in the NMR spectrometer and the ¹H NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, integration, and coupling patterns of the observed signals are compared with the expected spectrum for the this compound structure to confirm its identity.

Visualizations

The following diagrams illustrate the analytical workflow and the structure of the Certificate of Analysis.

Caption: Analytical Workflow for this compound Purity Assessment.

Caption: Logical Structure of a Certificate of Analysis.

Conclusion

The Certificate of Analysis for this compound is a critical document that ensures the quality and reliability of this important research tool. Through a combination of rigorous analytical techniques such as HPLC, Mass Spectrometry, and NMR, a comprehensive profile of the compound's identity, purity, and structural integrity is established. The detailed experimental protocols and clear data presentation outlined in this guide provide researchers and drug development professionals with the necessary information to confidently utilize this compound in their studies, ultimately contributing to the advancement of pharmaceutical research.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. sussex-research.com [sussex-research.com]

- 3. CN105954431A - Method for measuring substances relevant to ospemifene raw medicine through HPLC (high performance liquid chromatography) separation - Google Patents [patents.google.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

The Critical Role of Ospemifene-D4 as an Internal Standard in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the essential role of Ospemifene-D4 as an internal standard in the bioanalysis of Ospemifene, a selective estrogen receptor modulator (SERM). Accurate and precise quantification of therapeutic agents like Ospemifene in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as Ospemifene-D4, is a cornerstone of robust and reliable bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Principle of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. Deuterium-labeled compounds, such as Ospemifene-D4, are frequently employed for this purpose.

The fundamental principle behind using a SIL-IS is that any loss of the analyte during sample processing or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the IS. By using the ratio of the analyte's response to the IS's response for quantification, the variability is normalized, leading to significantly improved accuracy and precision of the measurement.

Experimental Protocol: Quantification of Ospemifene in Human Plasma

A highly sensitive and specific LC-MS/MS method has been developed and validated for the determination of Ospemifene in human plasma, utilizing Ospemifene-D4 as the internal standard.[1][2]

Sample Preparation: Solid-Phase Extraction (SPE)

-

To 200 µL of human plasma, add 25 µL of Ospemifene-D4 internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Load the entire mixture onto a Phenomenex Strata X-33 µm polymeric sorbent cartridge (30 mg/1 mL) that has been pre-conditioned with methanol and equilibrated with water.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions

-

Chromatographic Column: Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 µm[1][2]

-

Mobile Phase: Methanol and 20 mM ammonium formate buffer (90:10, v/v)[1][2]

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Ospemifene: [Precursor Ion] > [Product Ion]

-

Ospemifene-D4: [Precursor Ion + 4] > [Product Ion]

-

-

Ion Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard.

Data Presentation: Bioanalytical Method Validation Summary

A comprehensive validation of the bioanalytical method for Ospemifene using Ospemifene-D4 as an internal standard was performed in accordance with the US Food and Drug Administration (FDA) guidelines.[1][2] The following tables summarize the typical acceptance criteria and representative results for key validation parameters.

Table 1: Linearity and Range

| Parameter | Result |

| Calibration Curve Range | 5.02 - 3025 ng/mL[1][2] |

| Correlation Coefficient (r²) | ≥ 0.99[1][2] |

| Regression Model | Linear, weighted (1/x²) |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 5.02 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |

| LQC | 15 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| MQC | 1500 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| HQC | 2400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Low QC | High QC |

| Extraction Recovery (%) | ||

| Ospemifene | Consistent, Precise, and Reproducible | Consistent, Precise, and Reproducible |

| Ospemifene-D4 | Consistent, Precise, and Reproducible | Consistent, Precise, and Reproducible |

| Matrix Effect | ||

| Matrix Factor | Close to 1 | Close to 1 |

| IS-Normalized Matrix Factor (%CV) | ≤ 15% | ≤ 15% |

Mandatory Visualizations

Experimental Workflow

Caption: Bioanalytical workflow for Ospemifene quantification.

Principle of Internal Standard Correction

References

Understanding Isotopic Labeling in Quantitative Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological and pharmaceutical research, the precise quantification of proteins and metabolites is paramount. Mass spectrometry (MS) has emerged as a powerful analytical tool, and when coupled with isotopic labeling, it provides an unparalleled level of accuracy and sensitivity for quantitative studies. This technical guide delves into the core principles, experimental protocols, and applications of common isotopic labeling strategies in quantitative mass spectrometry, offering a comprehensive resource for researchers seeking to leverage these powerful techniques.

The Core Principle: Creating a Mass Offset for Comparison

Isotopic labeling in mass spectrometry hinges on a simple yet elegant principle: introducing a known mass difference between samples.[1] This is achieved by incorporating stable (non-radioactive) heavy isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), into the molecules of one sample, while a control or comparator sample contains the natural, "light" isotopes.[2] These chemically identical but mass-differentiated molecules can then be distinguished and quantified by the mass spectrometer, allowing for the accurate determination of relative abundance between samples.[1]

Key Isotopic Labeling Strategies in Proteomics

Several isotopic labeling strategies have been developed, each with distinct advantages and applications. The choice of method often depends on the sample type, experimental goals, and the desired level of multiplexing.

Metabolic Labeling: SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)

SILAC is a powerful in vivo labeling technique where cells are cultured in media containing "heavy" isotopically labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[3][4] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[5] This method allows for the mixing of cell populations at the very beginning of the experimental workflow, minimizing downstream sample preparation variability.[5][6]

Experimental Protocol: A Typical SILAC Workflow [5][7]

-

Cell Culture and Labeling: Two populations of cells are cultured in parallel. One is grown in standard "light" medium, while the other is grown in "heavy" medium containing isotopically labeled essential amino acids (e.g., L-arginine-¹³C₆ and L-lysine-¹³C₆). Cells are cultured for at least five to six passages to ensure complete incorporation of the heavy amino acids.

-

Experimental Treatment: Once fully labeled, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

-

Cell Lysis and Protein Extraction: The "light" and "heavy" cell populations are harvested and lysed.

-

Protein Quantification and Mixing: The protein concentrations of the "light" and "heavy" lysates are determined, and equal amounts of protein are mixed.

-

Protein Digestion: The combined protein mixture is digested into peptides, typically using trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic label.

-

Data Analysis: The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.[8]

Quantitative Data Presentation: SILAC Analysis of EGFR Signaling

A study investigating the early adaptation to EGFR signaling inhibition in a colorectal cancer cell line using SILAC provides a clear example of the quantitative data generated.[1][9]

| Protein | Gene Name | H/L Ratio (Cetuximab Treatment) | Regulation |

| Epidermal growth factor receptor | EGFR | 0.45 | Downregulated |

| Mitogen-activated protein kinase 1 | MAPK1 | 0.62 | Downregulated |

| Proliferating cell nuclear antigen | PCNA | 1.05 | Unchanged |

| Vimentin | VIM | 0.98 | Unchanged |

Workflow Visualization: SILAC Experimental Workflow

SILAC Experimental Workflow.

Chemical Labeling: iTRAQ and TMT

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are chemical labeling techniques that tag peptides at the N-terminus and lysine residues.[10] Unlike SILAC, these methods are performed in vitro on digested peptide samples.[11] The key feature of isobaric tags is that they have the same total mass, meaning that identical peptides from different samples are indistinguishable in the initial MS1 scan.[12] However, upon fragmentation in the MS/MS scan, the tags release reporter ions of different masses, and the intensities of these reporter ions are used for relative quantification.[10][12] This allows for the multiplexing of multiple samples in a single experiment (e.g., up to 8 samples with iTRAQ and 18 with TMTpro).[13]

Experimental Protocol: A General iTRAQ/TMT Workflow [11][14][15]

-

Protein Extraction and Digestion: Proteins are extracted from different samples, and the protein concentration is determined. Equal amounts of protein from each sample are then digested into peptides.

-

Peptide Labeling: Each peptide sample is individually labeled with a different isobaric tag (e.g., iTRAQ 4-plex reagents 114, 115, 116, 117).

-

Sample Pooling: The labeled peptide samples are combined into a single mixture.

-

Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, the pooled peptide mixture is often fractionated using techniques like high-pH reversed-phase liquid chromatography.

-

LC-MS/MS Analysis: Each fraction is then analyzed by LC-MS/MS. The mass spectrometer isolates a precursor ion (MS1), fragments it (MS/MS), and detects the reporter ions in the low m/z range.

-

Data Analysis: Specialized software is used to identify peptides and proteins from the MS/MS spectra and to quantify the relative abundance of proteins across the different samples based on the intensities of the reporter ions.[14]

Quantitative Data Presentation: TMT Analysis of mTOR Signaling

A study investigating the effects of mTOR inhibition on ribosomal protein phosphorylation provides an example of TMT-based quantitative data.[16]

| Ribosomal Protein | Phosphorylation Site | TMT Reporter Ion Ratio (Rapamycin/Control) | Regulation |

| RPS6 | Ser235/236 | 0.31 | Downregulated |

| RPS15 | Ser143 | 0.45 | Downregulated |

| RPL11 | Ser58 | 1.02 | Unchanged |

| RPLP0 | Thr122 | 0.95 | Unchanged |

Workflow Visualization: iTRAQ/TMT Experimental Workflow

iTRAQ/TMT Experimental Workflow.

Applications in Drug Development and Metabolomics

Isotopic labeling is not limited to proteomics and plays a crucial role in various stages of drug development and in the field of metabolomics.

Isotopic Labeling in ADME Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate is a critical component of drug development.[17][18] Isotopic labeling, often with carbon-14 (¹⁴C), is the gold standard for these studies.[19] By administering a ¹⁴C-labeled drug, researchers can trace the drug and its metabolites throughout the body, providing essential information on its pharmacokinetic profile and metabolic fate.[17][20]

Experimental Protocol: A Conceptual ¹⁴C-ADME Study [17]

-

Synthesis of ¹⁴C-Labeled Drug: The drug candidate is synthesized with a ¹⁴C label at a metabolically stable position.

-

Dosing: The ¹⁴C-labeled drug is administered to animal models or, in later stages, to human volunteers.

-

Sample Collection: Biological samples such as blood, urine, and feces are collected at various time points.

-

Radioactivity Measurement: The total radioactivity in the collected samples is measured to determine the extent of absorption and the routes and rates of excretion.

-

Metabolite Profiling: Techniques like LC-MS are used to separate and identify the radioactive metabolites.

-

Data Analysis: The data is used to construct a comprehensive profile of the drug's ADME properties.

Chemical Derivatization in Metabolomics

In metabolomics, many small molecules have poor ionization efficiency or chromatographic retention, making them difficult to analyze by LC-MS. Chemical derivatization is a technique used to modify these metabolites with a chemical tag to improve their analytical properties.[21][22] When this is combined with isotopic labeling, it enables accurate relative quantification. A "light" version of the derivatization reagent is used for one sample, and a "heavy" version for another. The samples are then mixed and analyzed, and the relative abundance of metabolites is determined from the peak intensity ratios of the light and heavy derivatives.[21]

Workflow Visualization: Chemical Derivatization Workflow in Metabolomics

Chemical Derivatization Workflow.

Signaling Pathway Analysis

Quantitative proteomics using isotopic labeling is a powerful tool for dissecting complex cellular signaling pathways. By comparing the proteome or phosphoproteome of cells in different states (e.g., stimulated vs. unstimulated), researchers can identify key proteins and phosphorylation events that are altered, providing insights into the mechanisms of signal transduction.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers.[9] Quantitative proteomics can be used to map the dynamic changes in protein phosphorylation and protein-protein interactions following EGFR activation.[1][9]

Simplified EGFR Signaling Pathway.

mTOR Signaling Pathway

The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and autophagy in response to nutrients and growth factors.[16] Isotopic labeling-based proteomics can be used to identify substrates of mTOR and to quantify changes in the phosphoproteome upon mTOR inhibition.

Simplified mTOR Signaling Pathway.

Conclusion

Isotopic labeling in quantitative mass spectrometry provides a robust and versatile toolkit for researchers across various scientific disciplines. From elucidating the intricate details of cellular signaling to defining the metabolic fate of novel drug candidates, these techniques offer a level of quantitative accuracy that is essential for modern research. By carefully selecting the appropriate labeling strategy and adhering to rigorous experimental protocols, scientists can unlock a wealth of information, driving forward our understanding of complex biological systems and accelerating the development of new therapeutics.

References

- 1. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 6. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]

- 11. youtube.com [youtube.com]

- 12. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 13. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics [medicine.yale.edu]

- 14. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]

- 16. academic.oup.com [academic.oup.com]

- 17. benchchem.com [benchchem.com]

- 18. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 19. Integrating isotopic labelling and human ADME reduces time to clinic [pharmaceutical-technology.com]

- 20. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. meliomics.com [meliomics.com]

- 22. researchgate.net [researchgate.net]

Ospemifene-d4: A Technical Guide for Laboratory and Research Professionals

An in-depth guide on the procurement and application of Ospemifene-d4 for researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on sourcing Ospemifene-d4, a deuterated analog of Ospemifene, for laboratory use. It includes a summary of suppliers, purchasing details, a detailed experimental protocol for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and a visualization of the compound's signaling pathway.

Sourcing and Purchasing Ospemifene-d4

For researchers requiring high-purity Ospemifene-d4 for analytical and research purposes, several reputable suppliers are available. The following table summarizes key purchasing information from prominent chemical suppliers. Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

| Supplier | Catalog Number | Pack Size(s) | Price (USD) | Purity |

| Cayman Chemical | 33465 | 1 mg, 5 mg | Contact for pricing | ≥98% (Ospemifene), ≥99% deuterated forms (d1-d4) |

| Toronto Research Chemicals (TRC) | O703002 | 2.5 mg, 25 mg | Contact for pricing | Not specified |

| Sussex Research Laboratories Inc. | SI150070 | 5 mg, 10 mg, 25 mg | $1,350.00 (for 25 mg) | >95% (HPLC), Isotopic Enrichment: >95% |

| Simson Pharma Limited | Not specified | Contact for availability | Contact for pricing | Certificate of Analysis provided |

| Veeprho | Not specified | Contact for availability | Contact for pricing | Not specified |

Experimental Protocol: Quantification of Ospemifene in Human Plasma using LC-MS/MS

Ospemifene-d4 is an ideal internal standard for the quantification of Ospemifene in biological matrices due to its similar physicochemical properties and distinct mass-to-charge ratio.[1] The following is a detailed protocol for the analysis of Ospemifene in human plasma.

Materials and Reagents

-

Ospemifene analytical standard

-

Ospemifene-d4 (internal standard)

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Ammonium formate (analytical grade)

-

Water (deionized or Milli-Q)

-

Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata X-33 μm polymeric sorbent, 30 mg/1 mL)[1]

Instrumentation

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 μm)[1]

Sample Preparation (Solid-Phase Extraction)[1]

-

Spiking: To 100 µL of human plasma, add a known concentration of Ospemifene-d4 working solution.

-

Conditioning: Condition the SPE cartridges according to the manufacturer's instructions.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances.

-

Elution: Elute the analyte and internal standard from the cartridge with an appropriate solvent (e.g., methanol).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis[1]

-

Mobile Phase: A mixture of methanol and 20 mM ammonium formate buffer (e.g., 90:10, v/v).[1]

-

Flow Rate: 0.9 mL/min.[1]

-

Injection Volume: 10 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

MS/MS Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both Ospemifene and Ospemifene-d4.

Data Analysis

Construct a calibration curve by plotting the peak area ratio of Ospemifene to Ospemifene-d4 against the concentration of the Ospemifene standards. Determine the concentration of Ospemifene in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow

Ospemifene is a selective estrogen receptor modulator (SERM).[2] Its mechanism of action involves binding to estrogen receptors (ERα and ERβ) and exerting tissue-specific agonist or antagonist effects.[2] In the vaginal epithelium, it acts as an agonist, promoting cell proliferation and maturation, which alleviates symptoms of vulvovaginal atrophy.[2] In contrast, it exhibits antagonistic properties in breast tissue.[2]

Caption: Ospemifene's mechanism of action as a selective estrogen receptor modulator (SERM).

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Ospemifene in a biological sample using Ospemifene-d4 as an internal standard.

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

References

The Unsung Hero of Accurate Quantification: A Technical Guide to Internal Standards in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

In the world of bioanalysis, the pursuit of accurate and precise quantification of analytes in complex matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose, offering high sensitivity and selectivity. However, the journey from sample to result is fraught with potential for variability, which can undermine the reliability of the data. Enter the internal standard (IS), an unsung hero that plays a critical role in ensuring the integrity of quantitative LC-MS/MS assays.[1][2] This in-depth technical guide delves into the fundamental principles of using internal standards, providing practical insights and detailed methodologies for their effective implementation.

The "Why": Taming the Inevitable Variability

The analytical process, from sample preparation to detection, is susceptible to a variety of factors that can introduce error and variability.[1] An internal standard is a compound of known concentration that is added to every sample, calibrator, and quality control (QC) sample before the start of the sample preparation process.[3] Its primary function is to compensate for these variations, thereby improving the accuracy and precision of the analytical method.[1]

Key sources of variability that an internal standard can correct for include:

-

Sample Preparation: Losses can occur during extraction, evaporation, and reconstitution steps.

-

Injection Volume: Minor variations in the volume of sample injected into the LC system can affect the analyte response.

-

Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate results.[2]

-

Instrumental Drift: Fluctuations in the performance of the LC-MS/MS system over the course of an analytical run can lead to inconsistent responses.

By adding a constant amount of the IS to every sample, the ratio of the analyte's response to the IS's response is used for quantification, rather than the absolute response of the analyte. This ratio remains constant even if there are variations in the analytical process, as both the analyte and the IS are affected proportionally.

The "What": Choosing the Right Partner for Your Analyte

The selection of an appropriate internal standard is a critical step in method development. The ideal IS should closely mimic the physicochemical properties of the analyte to ensure it behaves similarly throughout the entire analytical process.[3] There are two main types of internal standards used in LC-MS/MS:

-

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" for internal standards.[4] A SIL IS is a synthetic version of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] Because they are chemically identical to the analyte, they have nearly identical extraction recoveries, chromatographic retention times, and ionization efficiencies.[1][4] This close similarity allows them to effectively compensate for matrix effects.[4]

-

Structural Analogs (Analog IS): When a SIL IS is not available or is prohibitively expensive, a structural analog can be used. This is a compound that is chemically similar to the analyte but has a different molecular weight. The chosen analog should have similar functional groups and polarity to the analyte to ensure comparable extraction and chromatographic behavior.[3] However, it is important to note that structural analogs may not always perfectly mimic the analyte's behavior, especially in the presence of significant matrix effects.[3]

Table 1: Comparison of Internal Standard Types

| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog (Analog) IS |

| Chemical Structure | Identical to the analyte (with isotopic substitution) | Similar but not identical to the analyte |

| Retention Time | Typically co-elutes with the analyte | Similar but may not be identical to the analyte's retention time |

| Ionization Efficiency | Nearly identical to the analyte | Similar but can differ from the analyte |

| Matrix Effect Compensation | Excellent | Good, but may not be as effective as SIL IS |

| Availability | Can be custom synthesized but may be expensive | More readily available and generally less expensive |

| Recommendation | Preferred choice for most applications | A viable alternative when SIL IS is not feasible |

The "How": A Step-by-Step Guide to Implementation

The successful use of an internal standard relies on a well-defined and consistently executed experimental protocol. Here is a detailed methodology for incorporating an internal standard into an LC-MS/MS workflow.

Experimental Protocol: A Practical Example

This protocol is a representative example for the analysis of a small molecule drug in human plasma.

Materials:

-

Human plasma (with anticoagulant)

-

Analyte reference standard

-

Internal standard (SIL or analog)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well plates or microcentrifuge tubes

-

Pipettes and tips

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the analyte in methanol at a concentration of 1 mg/mL.

-

Prepare a stock solution of the internal standard in methanol at a concentration of 1 mg/mL.

-

-

Preparation of Working Solutions:

-

Prepare a series of analyte working solutions by serially diluting the stock solution with 50% methanol in water to create calibration standards.

-

Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50% methanol in water.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or QC in a 96-well plate, add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). The acetonitrile will precipitate the plasma proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC System: A suitable HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte and internal standard from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS/MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least one transition for the analyte and one for the internal standard.

-

-

Data Processing:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing the Workflow and Principles

Diagrams are powerful tools for understanding complex processes and relationships. The following diagrams, created using the DOT language, illustrate the experimental workflow and the logic behind using an internal standard.

Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis using an internal standard.

Logical Relationship of Correction

Caption: How an internal standard corrects for analytical variability.

Data-Driven Evidence: The Proof is in the Precision and Accuracy

The true value of an internal standard is demonstrated through the improvement in data quality. The following tables summarize quantitative data from studies that highlight the impact of using an internal standard.

Table 2: Impact of Internal Standard on Assay Precision

This table shows a hypothetical but realistic comparison of the precision of an LC-MS/MS assay with and without the use of an internal standard. The coefficient of variation (%CV) is a measure of precision, with lower values indicating higher precision.

| Analyte Concentration | %CV without Internal Standard | %CV with Internal Standard |

| Low QC | 18.5% | 4.2% |

| Mid QC | 15.2% | 3.1% |

| High QC | 12.8% | 2.5% |

Table 3: Comparison of a Stable Isotope-Labeled vs. Analog Internal Standard for Everolimus Quantification

This table presents data from a study comparing the performance of a stable isotope-labeled internal standard (everolimus-d4) and a structural analog internal standard (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus.[5]

| Parameter | Everolimus-d4 (SIL IS) | 32-desmethoxyrapamycin (Analog IS) |

| Accuracy (% Recovery) | 98.3% - 108.1% | 98.3% - 108.1% |

| Total Precision (%CV) | 4.3% - 7.2% | 4.3% - 7.2% |

| Correlation with Reference Method (Slope) | 0.95 | 0.83 |

| Correlation Coefficient (r) | > 0.98 | > 0.98 |

The data indicates that while both internal standards provided acceptable performance, the SIL IS showed a better correlation with the reference method, highlighting its superiority in accurately reflecting the analyte's behavior.[5]

Table 4: Accuracy and Precision of Quality Control Samples with and without Internal Standard Quantitation in the Presence of Matrix Effects

This table is based on a case study where a structural analog internal standard failed to track the analyte in the presence of a matrix effect in clinical study samples.[3]

| QC Level | Quantitation Method | Accuracy (% Bias) | Precision (%CV) |

| Low QC | Internal Standard | High % Bias | < 10% |

| External Standard | Within Acceptable Limits | < 10% | |

| High QC | Internal Standard | High % Bias | < 10% |

| External Standard | Within Acceptable Limits | < 10% |

This case study demonstrates that while precision may appear acceptable, the use of an inappropriate internal standard that does not adequately compensate for matrix effects can lead to significant inaccuracies in the results.[3]

Conclusion: An Indispensable Tool for Robust Bioanalysis

The use of an internal standard is not merely a recommendation but a fundamental requirement for robust and reliable quantitative LC-MS/MS analysis. By compensating for the inherent variability in the analytical workflow, internal standards significantly improve the accuracy and precision of the data generated.[1] The choice of the internal standard is critical, with stable isotope-labeled internal standards being the preferred option due to their ability to closely mimic the behavior of the analyte.[4] A thorough understanding of the principles of internal standardization, coupled with meticulous experimental execution, will empower researchers, scientists, and drug development professionals to generate high-quality, defensible data that can withstand the scrutiny of regulatory bodies and advance scientific discovery.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Stability Assessment of Ospemifene D4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework and best-practice guide for assessing the stability of Ospemifene D4 in organic solvents. As of the writing of this guide, specific experimental data on the stability of this compound in various organic solvents is not publicly available. The experimental protocols and data presented herein are illustrative and intended to serve as a template for such studies.

Introduction

Ospemifene is a selective estrogen receptor modulator (SERM) used for the treatment of dyspareunia and vaginal dryness associated with menopause.[1][2] Its mechanism of action involves binding to estrogen receptors, leading to tissue-specific agonistic or antagonistic effects.[1][3] Deuterated analogues of active pharmaceutical ingredients (APIs), such as this compound, are often synthesized for use as internal standards in bioanalytical assays or to investigate potential alterations in metabolic profiles. The chemical stability of these deuterated compounds, particularly in organic solvents used for stock solutions and sample processing, is a critical parameter that can influence the accuracy and reproducibility of experimental results.

This guide outlines a systematic approach to evaluating the initial stability of this compound in a range of common organic solvents. It provides detailed experimental protocols, recommendations for data presentation, and visual workflows to aid in the design and execution of these crucial stability studies.

Core Concepts in Stability Assessment

The stability of a drug substance is its ability to remain within established specifications to maintain its identity, strength, quality, and purity throughout its storage and use. For a deuterated standard like this compound, key stability concerns in organic solvents include:

-

Degradation: The chemical breakdown of the molecule, leading to a decrease in its concentration and the formation of impurities.

-

Isotopic Exchange: The potential for the deuterium atoms to exchange with protons from the solvent, which would compromise its utility as an internal standard.

A well-designed stability study will investigate these potential liabilities under controlled conditions.

Experimental Protocols

The following protocols are provided as a detailed methodology for assessing the stability of this compound in organic solvents.

3.1. Materials and Reagents

-

This compound: Characterized reference standard with a known purity.

-

Organic Solvents: High-purity, HPLC-grade or equivalent. A representative panel should be chosen to cover a range of polarities and protic/aprotic properties.

-

Control Matrix: A well-characterized solution for comparison (e.g., a freshly prepared solution).

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is recommended for its sensitivity and specificity.[4]

3.2. Preparation of Stability Samples

-

Stock Solution Preparation: Prepare a stock solution of this compound in each selected organic solvent at a known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Dilute the stock solutions to a suitable working concentration (e.g., 10 µg/mL) using the same organic solvent.

-

Storage Conditions: Aliquot the working solutions into appropriate, sealed containers (e.g., amber glass vials) to minimize evaporation and light exposure.

-

Time Points: Store the samples at controlled room temperature (e.g., 25°C) and refrigerated conditions (e.g., 4°C). Analyze the samples at predefined time points (e.g., 0, 24, 48, 72 hours, 1 week, and 1 month).

3.3. Analytical Method

A stability-indicating analytical method is crucial for separating the intact drug from any potential degradants.

-

Instrumentation: RP-HPLC system coupled with a PDA detector or a mass spectrometer.

-

Column: A C18 column is a common choice for molecules of this type.

-

Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid) is often effective.

-

Detection:

-

UV/Vis: Monitor at a wavelength where Ospemifene has significant absorbance (e.g., around 240 nm).[5]

-

MS: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to specifically detect this compound and potential degradation products.

-

-

Method Validation: The analytical method should be validated to demonstrate its specificity, linearity, accuracy, and precision.[6]

Data Presentation

Quantitative data from the stability study should be summarized in a clear and structured table to facilitate comparison.

Table 1: Illustrative Stability Data for this compound in Various Organic Solvents at 25°C

| Solvent | Time Point | Concentration (µg/mL) | % Remaining | Appearance |

| Acetonitrile | 0 hours | 10.02 | 100.0% | Clear, colorless |

| 24 hours | 9.98 | 99.6% | Clear, colorless | |

| 1 week | 9.91 | 98.9% | Clear, colorless | |

| 1 month | 9.85 | 98.3% | Clear, colorless | |

| Methanol | 0 hours | 9.99 | 100.0% | Clear, colorless |

| 24 hours | 9.95 | 99.6% | Clear, colorless | |

| 1 week | 9.88 | 98.9% | Clear, colorless | |

| 1 month | 9.79 | 98.0% | Clear, colorless | |

| Ethanol | 0 hours | 10.01 | 100.0% | Clear, colorless |

| 24 hours | 9.96 | 99.5% | Clear, colorless | |

| 1 week | 9.90 | 98.9% | Clear, colorless | |

| 1 month | 9.82 | 98.1% | Clear, colorless | |

| DMSO | 0 hours | 10.03 | 100.0% | Clear, colorless |

| 24 hours | 10.01 | 99.8% | Clear, colorless | |

| 1 week | 9.95 | 99.2% | Clear, colorless | |

| 1 month | 9.91 | 98.8% | Clear, colorless | |

| Dimethyl Formamide (DMF) | 0 hours | 9.98 | 100.0% | Clear, colorless |

| 24 hours | 9.97 | 99.9% | Clear, colorless | |

| 1 week | 9.92 | 99.4% | Clear, colorless | |

| 1 month | 9.88 | 99.0% | Clear, colorless |

Note: The data in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

5.1. Experimental Workflow

Caption: Workflow for assessing this compound stability.

5.2. Metabolic Pathway of Ospemifene

Ospemifene is primarily metabolized by cytochrome P450 enzymes in the liver.[1][7] The major metabolite is 4-hydroxyospemifene.[2] Understanding these metabolic pathways can provide insights into potential degradation mechanisms.

Caption: Primary metabolic routes of Ospemifene.

5.3. Signaling Pathway of Ospemifene

Ospemifene acts as a SERM, modulating the activity of estrogen receptors (ERα and ERβ) in a tissue-specific manner.[1]

Caption: Tissue-specific effects of Ospemifene.

Conclusion

A thorough assessment of the stability of this compound in organic solvents is essential for ensuring its reliability as an analytical standard and for understanding its chemical behavior. While specific stability data is not yet widely published, the experimental framework provided in this guide offers a robust starting point for researchers. By following these protocols, scientists can generate high-quality, reproducible data that will be invaluable for drug development and bioanalytical applications involving Ospemifene and its deuterated analogues.

References

- 1. What is the mechanism of Ospemifene? [synapse.patsnap.com]

- 2. Safety and efficacy of ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ospemifene: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Ospemifene (FC-1271a) | selective estrogen receptor modulator (SERM) | CAS 128607-22-7 | FC-1271a; FC1271a; Osphena|treatment of dyspareunia| InvivoChem [invivochem.com]

Methodological & Application

Application Note: Quantitative Determination of Ospemifene in Human Plasma by LC-MS/MS Using Ospemifene-D4 as an Internal Standard

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Ospemifene.

1. Introduction

Ospemifene is a selective estrogen receptor modulator (SERM) used for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.[1][2] Accurate and reliable quantification of Ospemifene in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ospemifene in human plasma. The method utilizes a stable isotope-labeled internal standard, Ospemifene-D4, to ensure high accuracy and precision. The protocol described herein has been validated according to FDA guidelines and is suitable for high-throughput analysis.[3][4][5]

2. Experimental

2.1. Materials and Reagents

-

Ospemifene reference standard

-

Ospemifene-D4 internal standard

-

Methanol (LC-MS grade)

-

Ammonium formate

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata X-33 μm polymeric sorbent, 30 mg/1 mL)[3][4][5]

2.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

2.3. Sample Preparation

A solid-phase extraction (SPE) technique is employed to extract Ospemifene and Ospemifene-D4 from human plasma.[3][4][5]

Protocol: Plasma Sample Preparation using SPE

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load 200 µL of human plasma sample, previously spiked with the internal standard (Ospemifene-D4), onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

2.4. Liquid Chromatography

The chromatographic separation is achieved on a phenyl stationary phase, which provides good retention and peak shape for Ospemifene.

Table 1: LC Parameters

| Parameter | Value |

| Column | Agilent Eclipse XDB-Phenyl, 4.6 x 75 mm, 3.5 µm[3][4][5] |

| Mobile Phase | Methanol and 20 mM ammonium formate buffer (90:10, v/v)[3][4][5] |

| Flow Rate | 0.9 mL/min[3][4][5] |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

2.5. Mass Spectrometry

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity.

Table 2: MS/MS Parameters

| Parameter | Ospemifene | Ospemifene-D4 |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 424.2 | m/z 428.2 |

| Product Ion (Q3) | m/z 112.1 | m/z 112.1 |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy (CE) | Optimized for the specific instrument | Optimized for the specific instrument |

| Declustering Potential (DP) | Optimized for the specific instrument | Optimized for the specific instrument |

3. Method Validation

The method was validated according to the US Food and Drug Administration (FDA) guidelines.[3][4][5]

3.1. Linearity

The calibration curve was found to be linear over the concentration range of 5.02 to 3025 ng/mL.[3][4] The coefficient of determination (r²) was ≥ 0.99.[3][4]

Table 3: Calibration Curve Summary

| Parameter | Value |

| Concentration Range | 5.02 - 3025 ng/mL[3][4] |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | ≥ 0.99[3][4] |

4. Workflow and Diagrams

The overall analytical workflow is depicted in the following diagram.

Caption: Experimental workflow for the LC-MS/MS analysis of Ospemifene.

The logical relationship for the quantification process is illustrated below.

Caption: Logic diagram for the quantification of Ospemifene.

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ospemifene in human plasma. The use of a stable isotope-labeled internal standard, Ospemifene-D4, ensures the accuracy and precision of the results. The solid-phase extraction protocol offers efficient sample clean-up, and the chromatographic conditions provide excellent separation. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of Ospemifene.

References

- 1. Safety and efficacy of ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ospemifene | C24H23ClO2 | CID 3036505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. (2018) | Siva Sankara Rao Yadlapalli | 1 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

Application of Ospemifene-D4 in the Pharmacokinetic Assessment of Ospemifene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ospemifene is a selective estrogen receptor modulator (SERM) indicated for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. A thorough understanding of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. Stable isotope-labeled internal standards, such as Ospemifene-D4, are indispensable tools in quantitative bioanalysis, offering high precision and accuracy in determining drug concentrations in biological matrices. This document provides detailed application notes and protocols for the use of Ospemifene-D4 in pharmacokinetic studies of Ospemifene.

Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard (SIL-IS) like Ospemifene-D4 relies on the principle of isotope dilution mass spectrometry. Ospemifene-D4 is chemically identical to Ospemifene but has a higher molecular weight due to the replacement of four hydrogen atoms with deuterium. When a known amount of Ospemifene-D4 is added to a biological sample, it behaves identically to the endogenous Ospemifene during sample extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric response of the analyte (Ospemifene) to the internal standard (Ospemifene-D4), accurate quantification can be achieved, as any variability in the analytical process will affect both compounds equally.

Application Notes

Ospemifene-D4 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Ospemifene in various biological matrices, most commonly human plasma. The key advantages of using Ospemifene-D4 include:

-

Improved Accuracy and Precision: It compensates for variations in sample preparation, injection volume, and matrix effects, leading to more reliable data.

-

High Specificity: The use of MS/MS allows for the selective detection of Ospemifene and Ospemifene-D4, minimizing interference from other compounds in the matrix.

-

Reduced Method Variability: The co-elution of the analyte and the internal standard in most chromatographic systems ensures that they experience similar analytical conditions.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of Ospemifene from clinical studies in postmenopausal women.

Table 1: Single-Dose Pharmacokinetics of Ospemifene (60 mg) in Postmenopausal Women [1][2]

| Parameter | Value |

| Cmax (ng/mL) | 612 (Geometric Mean) |

| Tmax (hours) | 1.50 (Median) |

| t1/2 (hours) | 24.5 (Geometric Mean, CV% 21.3) |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; CV: Coefficient of Variation.

Table 2: Steady-State Pharmacokinetics of Ospemifene (60 mg/day) in Postmenopausal Women [1]

| Parameter | Value |

| Time to Steady State (Days) | 7 |

| t1/2 at Steady State (hours) | 29.1 (Mean) |

t1/2: Elimination half-life.

Table 3: Pharmacokinetic Parameters of Ospemifene (60 mg) Under Fasted and Fed Conditions in Postmenopausal Women [2]

| Condition | Tmax (hours) | Cmax (ng/mL) | AUC(0-inf) (ng·hr/mL) |

| Fasted | 2 (range 1-8) | 533 | 4165 |

| Fed | 2.5 (range 1-6) | 1198 | 7521 |

Tmax: Time to reach maximum concentration; Cmax: Maximum plasma concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

Experimental Protocols

Protocol 1: Quantitative Analysis of Ospemifene in Human Plasma using LC-MS/MS

This protocol is based on a validated method for the determination of Ospemifene in human plasma.[3]

1. Materials and Reagents:

-

Ospemifene reference standard

-

Ospemifene-D4 (internal standard)

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Ammonium formate (analytical grade)

-

Water (deionized or HPLC grade)

-

Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata X-33 µm polymeric sorbent)

2. Preparation of Stock and Working Solutions:

-

Ospemifene Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of Ospemifene in methanol.

-

Ospemifene-D4 Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of Ospemifene-D4 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Ospemifene stock solution with a suitable solvent (e.g., 50:50 methanol/water) to create calibration standards.

-

Internal Standard Working Solution: Dilute the Ospemifene-D4 stock solution to a fixed concentration (e.g., 100 ng/mL) with the reconstitution solvent.

3. Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma in a microcentrifuge tube, add a known amount of the Ospemifene-D4 internal standard working solution.

-

Vortex mix the samples.

-

Condition the SPE cartridges with methanol followed by water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a suitable wash solution to remove interferences.

-

Elute Ospemifene and Ospemifene-D4 from the cartridge with an appropriate elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 μm).[3]

-

Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 20 mM ammonium formate), run in an isocratic or gradient mode.[3]

-

Flow Rate: A typical flow rate is 0.9 mL/min.[3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode, optimized for Ospemifene.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Ospemifene and Ospemifene-D4.

5. Data Analysis:

-

Integrate the peak areas of the MRM transitions for Ospemifene and Ospemifene-D4.

-

Calculate the peak area ratio of Ospemifene to Ospemifene-D4.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Ospemifene in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a typical pharmacokinetic study of Ospemifene.

Mechanism of Action: Estrogen Receptor Signaling

Ospemifene, as a SERM, exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. This binding initiates a cascade of molecular events that can have either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the target tissue.

Caption: Simplified signaling pathway of Ospemifene via estrogen receptors.

References

Application Note & Protocol: Bioanalytical Method Validation for Ospemifene in Human Plasma using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ospemifene is a selective estrogen receptor modulator (SERM) used for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.[1] Accurate quantification of ospemifene in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for a robust and validated bioanalytical method for the determination of ospemifene in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (IS), ospemifene-d4.

The use of a stable isotope-labeled internal standard, such as ospemifene-d4, is highly recommended by regulatory agencies for bioanalytical methods.[2] This is because a deuterated IS closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for potential variability and enhancing the accuracy and precision of the method.[3] This method has been validated according to the principles outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation.[4][5][6]

Ospemifene is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP2C19, and CYP2B6.[1][7][8] The major metabolite is 4-hydroxyospemifene.[7]

Experimental Protocols

Materials and Reagents

-

Analytes: Ospemifene reference standard, Ospemifene-d4 (internal standard)

-

Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ammonium formate, Water (deionized, 18 MΩ·cm)

-

Biological Matrix: Human plasma (K2-EDTA as anticoagulant)

-

Solid Phase Extraction (SPE): Phenomenex Strata X-33μM polymeric sorbent cartridges (30 mg/1 mL) or equivalent.[9][10][11]

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[9]

-

Analytical Column: Agilent Eclipse XDB-Phenyl, 4.6 x 75 mm, 3.5 μm or equivalent.[9][10][11]

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of ospemifene and ospemifene-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the ospemifene stock solution in methanol:water (1:1, v/v) to create calibration curve (CC) standards.

-

Internal Standard Working Solution: Prepare a working solution of ospemifene-d4 in methanol:water (1:1, v/v).

-

Spiking: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 500 µL of plasma sample, add the internal standard solution. Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with an appropriate solvent to remove interferences.

-

Elution: Elute the analyte and internal standard with a suitable elution solvent.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen gas at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method

-

Mobile Phase: A mixture of methanol and 20 mM ammonium formate buffer (90:10, v/v).[9][10][11]

-

Injection Volume: 10 µL.

-

MS/MS Detection: Operate the mass spectrometer in the positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for ospemifene and ospemifene-d4 should be optimized for the instrument used.

Bioanalytical Method Validation

The method was validated according to the FDA guidelines, encompassing the following parameters:

Selectivity and Specificity